molecular formula C9H14OS2 B3044533 2-Thiophenemethanol, 5-(butylthio)- CAS No. 100144-46-5

2-Thiophenemethanol, 5-(butylthio)-

Cat. No.: B3044533
CAS No.: 100144-46-5
M. Wt: 202.3 g/mol
InChI Key: VHERGGWIFGOONM-UHFFFAOYSA-N
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Description

2-Thiophenemethanol, 5-(butylthio)- is a thiophene derivative characterized by a hydroxymethyl (-CH2OH) group at the 2-position and a butylthio (-S-C4H9) substituent at the 5-position of the thiophene ring.

Thiophene derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and tunable substituents . For example, 2-thiophenemethanol (without the butylthio group) has been oxidized to 2-thiophenecarboxaldehyde using immobilized laccase (Lac)/TEMPO systems, highlighting its utility in synthesizing thiocarbonyl intermediates .

Properties

CAS No.

100144-46-5

Molecular Formula

C9H14OS2

Molecular Weight

202.3 g/mol

IUPAC Name

(5-butylsulfanylthiophen-2-yl)methanol

InChI

InChI=1S/C9H14OS2/c1-2-3-6-11-9-5-4-8(7-10)12-9/h4-5,10H,2-3,6-7H2,1H3

InChI Key

VHERGGWIFGOONM-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=C(S1)CO

Canonical SMILES

CCCCSC1=CC=C(S1)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-Thiophenemethanol, 5-(butylthio)- with structurally related compounds:

Compound Name Substituents Key Features Applications/Reactivity Reference
2-Thiophenemethanol -CH2OH at C2 Oxidized to 2-thiophenecarboxaldehyde; used in pharmaceuticals and dyes Catalytic oxidation (Lac/TEMPO systems) ; electrooxidation (MnO2–Pi–NCS/CFP electrode)
5-(Butylthio)-4-(2-hydroxyethylthio)pentanoic acid -S-C4H9 and -S-CH2CH2OH at C4/C5 Saturated product from vinyl dithioether reactions; retains sulfur groups Model for dynamic covalent chemistry; reactivity with thiols/disulfides
N-{[2,5-bis-(butylthio)-pyranyl]methylen}butylamine Dual -S-C4H9 groups on pyran ring IR peaks at 2953, 1627 cm⁻¹ (C=N stretch); synthesized via imine formation Potential ligand or intermediate in heterocyclic chemistry
Adenosine derivatives (e.g., Compound 21 in ) -S-C4H9 on purine ring Modified nucleotides with butylthio groups; characterized by NMR and MS Inhibitors of ectonucleotidases (e.g., CD39/CD73)

Key Observations :

  • The butylthio group introduces steric bulk and electron-donating effects, which may slow oxidation kinetics compared to unsubstituted 2-thiophenemethanol.
  • Compounds with multiple sulfur substituents (e.g., 5-(butylthio)-4-(2-hydroxyethylthio)pentanoic acid) exhibit dynamic reactivity, undergoing substitution or addition reactions depending on the nucleophile (thiols vs. disulfides) .

Reactivity and Catalytic Behavior

  • Oxidation Reactions: Unsubstituted 2-thiophenemethanol is efficiently oxidized to its aldehyde form using TEMPO-mediated electrooxidation (94% conversion) . The 5-(butylthio) variant is expected to show reduced reactivity due to steric hindrance, though this requires experimental validation.
  • Sulfur-Specific Reactivity: Vinyl dithioethers (e.g., 4,5-bis(butylthio)pent-4-enoic acid) retain double-bond reactivity, undergoing substitution with thiols or disulfides under UV light . This suggests that the butylthio group in 2-Thiophenemethanol, 5-(butylthio)- may participate in similar dynamic covalent chemistry.

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